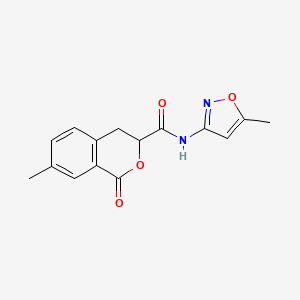
7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide, also known as MIOC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
作用机制
7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide is believed to exert its effects through the inhibition of protein aggregation and the modulation of inflammatory pathways. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has been shown to bind to beta-amyloid and alpha-synuclein proteins, preventing their aggregation and subsequent toxicity. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, reducing inflammation in various tissues.
Biochemical and Physiological Effects:
7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of protein aggregation, the modulation of inflammatory pathways, and the promotion of neuroprotection. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide research, including the development of new synthesis methods for improved yield and purity, the study of 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide's potential as a therapeutic agent for neurodegenerative diseases and inflammatory disorders, and the investigation of 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide's effects on other cellular processes. Additionally, further research is needed to determine the optimal dosage and administration of 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide for therapeutic use.
Conclusion:
7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide is a promising compound with potential applications in various scientific research fields. Its synthesis method has been optimized for high yield and purity, and its mechanism of action has been studied extensively. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has shown potential as a therapeutic agent for neurodegenerative diseases and inflammatory disorders, and further research is needed to determine its optimal dosage and administration.
合成方法
7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide can be synthesized through a multistep process involving the reaction between 7-hydroxy-4-methylcoumarin and 5-methylisoxazole-3-carboxylic acid. The resulting product is then subjected to a series of reactions to obtain the final compound, 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide. The synthesis method has been optimized for high yield and purity, making 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide a viable option for scientific research.
科学研究应用
7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has shown potential in various scientific research applications, including the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has been found to have neuroprotective effects, which may be due to its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins. 7-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has also been studied for its potential as an anti-inflammatory agent, with promising results.
属性
IUPAC Name |
7-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-8-3-4-10-7-12(20-15(19)11(10)5-8)14(18)16-13-6-9(2)21-17-13/h3-6,12H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGCILZOPUAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=NOC(=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)
![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)
![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)
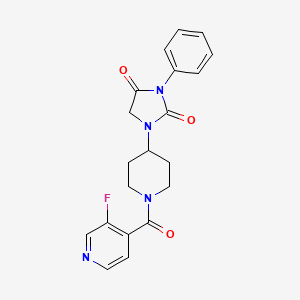
![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)
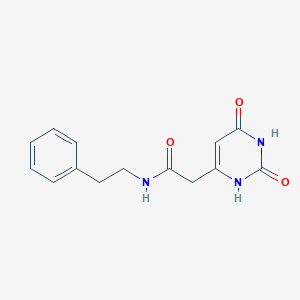
![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)
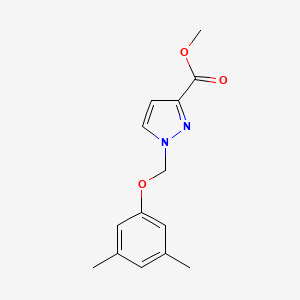
![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2880886.png)
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)
![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)
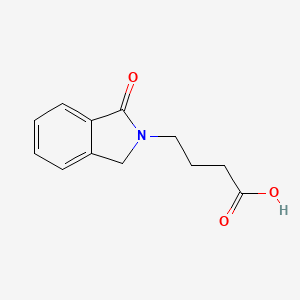
![1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2880892.png)